molecular formula C22H39N B13992788 N,N-Bis(2-ethylhexyl)aniline CAS No. 138374-55-7

N,N-Bis(2-ethylhexyl)aniline

Cat. No.: B13992788
CAS No.: 138374-55-7
M. Wt: 317.6 g/mol
InChI Key: SEQQCNUPFWGKRU-UHFFFAOYSA-N
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Description

N,N-Bis(2-ethylhexyl)aniline is an organic compound with the molecular formula C19H31N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen atom are replaced by two 2-ethylhexyl groups. This compound is known for its applications in various industrial processes, particularly in the field of organic synthesis and as a reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-ethylhexyl)aniline typically involves the reaction of aniline with 2-ethylhexyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the nitrogen atom with the 2-ethylhexyl groups. The reaction can be represented as follows:

C6H5NH2+2C8H17BrC6H5N(C8H17)2+2HBr\text{C}_6\text{H}_5\text{NH}_2 + 2 \text{C}_8\text{H}_{17}\text{Br} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{C}_8\text{H}_{17})_2 + 2 \text{HBr} C6​H5​NH2​+2C8​H17​Br→C6​H5​N(C8​H17​)2​+2HBr

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-ethylhexyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

N,N-Bis(2-ethylhexyl)aniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of N,N-Bis(2-ethylhexyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and proteins, potentially affecting their function and activity. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl aniline: Similar structure but with ethyl groups instead of 2-ethylhexyl groups.

    N,N-Dibutyl aniline: Similar structure but with butyl groups instead of 2-ethylhexyl groups.

    N,N-Diphenyl aniline: Similar structure but with phenyl groups instead of 2-ethylhexyl groups.

Uniqueness

N,N-Bis(2-ethylhexyl)aniline is unique due to the presence of bulky 2-ethylhexyl groups, which can influence its reactivity and interactions with other molecules. This structural feature can affect its solubility, steric hindrance, and overall chemical behavior, making it distinct from other similar compounds.

Properties

CAS No.

138374-55-7

Molecular Formula

C22H39N

Molecular Weight

317.6 g/mol

IUPAC Name

N,N-bis(2-ethylhexyl)aniline

InChI

InChI=1S/C22H39N/c1-5-9-14-20(7-3)18-23(22-16-12-11-13-17-22)19-21(8-4)15-10-6-2/h11-13,16-17,20-21H,5-10,14-15,18-19H2,1-4H3

InChI Key

SEQQCNUPFWGKRU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C1=CC=CC=C1

Origin of Product

United States

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